Cyclopenta-1,3-diene-1-carboxylic Acid
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Overview
Description
Cyclopenta-1,3-diene-1-carboxylic acid is an organic compound characterized by a cyclopentadiene ring with a carboxylic acid functional group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopenta-1,3-diene-1-carboxylic acid typically involves the functionalization of cyclopentadiene. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a cycloadduct, which is then hydrolyzed to yield the desired carboxylic acid . Another approach involves the oxidation of cyclopentadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Catalysts such as rhodium or palladium complexes are used to facilitate the cycloaddition and oxidation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form dicarboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can occur at the diene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Scientific Research Applications
Cyclopenta-1,3-diene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. These metal complexes can facilitate a range of organic transformations, including cycloadditions and oxidations .
Comparison with Similar Compounds
Cyclopenta-1,3-diene-1-carboxylic acid can be compared with other cyclopentadiene derivatives, such as:
Cyclopentadiene: Lacks the carboxylic acid group, making it less reactive in certain transformations.
Cyclopentadiene-1,2-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness: The presence of the carboxylic acid group in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
cyclopenta-1,3-diene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-6(8)5-3-1-2-4-5/h1-3H,4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHOUGAQUGCCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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